molecular formula C7H13ClFNO B15232338 5-Fluoro-7-oxa-2-azaspiro[3.5]nonane hydrochloride

5-Fluoro-7-oxa-2-azaspiro[3.5]nonane hydrochloride

Cat. No.: B15232338
M. Wt: 181.63 g/mol
InChI Key: PKFONDHLPUTFFV-UHFFFAOYSA-N
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Description

5-Fluoro-7-oxa-2-azaspiro[3.5]nonanehydrochloride is a synthetic compound with a unique spirocyclic structure. It is characterized by the presence of a fluorine atom, an oxygen atom, and a nitrogen atom within its molecular framework. This compound is primarily used in scientific research and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-7-oxa-2-azaspiro[35]nonanehydrochloride typically involves multiple steps, starting from readily available precursorsCommon reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

In industrial settings, the production of 5-Fluoro-7-oxa-2-azaspiro[3.5]nonanehydrochloride is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This often involves continuous flow reactors and automated systems to maintain consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-7-oxa-2-azaspiro[3.5]nonanehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized spirocyclic compounds .

Mechanism of Action

The mechanism of action of 5-Fluoro-7-oxa-2-azaspiro[3.5]nonanehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom plays a crucial role in modulating the compound’s reactivity and binding affinity. The spirocyclic structure also contributes to its unique properties, affecting its stability and reactivity in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-7-oxa-2-azaspiro[3.5]nonanehydrochloride is unique due to the specific positioning of the fluorine atom and the presence of the hydrochloride salt. These features contribute to its distinct chemical properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C7H13ClFNO

Molecular Weight

181.63 g/mol

IUPAC Name

5-fluoro-7-oxa-2-azaspiro[3.5]nonane;hydrochloride

InChI

InChI=1S/C7H12FNO.ClH/c8-6-3-10-2-1-7(6)4-9-5-7;/h6,9H,1-5H2;1H

InChI Key

PKFONDHLPUTFFV-UHFFFAOYSA-N

Canonical SMILES

C1COCC(C12CNC2)F.Cl

Origin of Product

United States

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